molecular formula C23H20N2O8 B11976893 ((2R,3S,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate

((2R,3S,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate

Cat. No.: B11976893
M. Wt: 452.4 g/mol
InChI Key: JARFLQGNRAJUDJ-VBSBHUPXSA-N
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Description

The compound “((2R,3S,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydrofuran ring, a benzoyloxy group, and a dihydropyrimidinyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((2R,3S,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate” typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and amide bonds. Common reagents used in the synthesis may include benzoyl chloride, pyrimidine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

The compound “((2R,3S,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups in the dihydropyrimidinyl moiety can be reduced to form alcohols.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features may enable it to bind to specific targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could make it useful in the treatment of diseases such as cancer, infections, or metabolic disorders.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “((2R,3S,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “((2R,3S,4R,5R)-3-(Benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxytetrahydrofuran-2-yl)methyl benzoate” may include other tetrahydrofuran derivatives, benzoyloxy compounds, and dihydropyrimidinyl-containing molecules.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry. This combination allows for specific interactions with biological targets and unique chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20N2O8

Molecular Weight

452.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C23H20N2O8/c26-17-11-12-25(23(30)24-17)20-18(27)19(33-22(29)15-9-5-2-6-10-15)16(32-20)13-31-21(28)14-7-3-1-4-8-14/h1-12,16,18-20,27H,13H2,(H,24,26,30)/t16-,18-,19-,20-/m1/s1

InChI Key

JARFLQGNRAJUDJ-VBSBHUPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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